molecular formula C8H17N B093002 5-Ethyl-2-methylpiperidine CAS No. 104-89-2

5-Ethyl-2-methylpiperidine

Cat. No.: B093002
CAS No.: 104-89-2
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpiperidine can be synthesized through several methods. One common approach involves the alkylation of 2-methylpiperidine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpiperidine} + \text{Ethyl Halide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic hydrogenation of pyridine derivatives. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

5-Ethyl-2-methylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

    2-Methylpiperidine: A closely related compound with similar chemical properties.

    3-Ethyl-6-methylpiperidine: Another derivative of piperidine with different substitution patterns.

    5-Ethyl-2-pipecoline: A structural isomer with distinct chemical behavior.

Uniqueness: 5-Ethyl-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

5-ethyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNHZHCGBPVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870447
Record name Piperidine, 5-ethyl-2-methyl-
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Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-89-2
Record name 5-Ethyl-2-methylpiperidine
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-Ethyl-2-methylpiperidine
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-ethyl-2-methylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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